

A Comprehensive Technical Guide to the Physicochemical Properties of Pamoic Acid Disodium

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Compound of Interest		
Compound Name:	Pamoic acid disodium	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium, also known as disodium pamoate or embonate, is a key excipient in the pharmaceutical industry. It is the disodium salt of pamoic acid and is frequently utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This characteristic is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations. The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, a critical factor in creating depot formulations that allow for reduced dosing frequency and improved patient compliance. This technical guide provides an in-depth overview of the synthesis, characterization, and core physicochemical properties of pamoic acid disodium, complete with detailed experimental protocols and visualizations to aid in its application in drug development.

Physicochemical Properties

The physicochemical properties of **pamoic acid disodium** are crucial for its function as a solubility-modifying excipient. These properties are summarized in the tables below. It is important to note that both the anhydrous and monohydrate forms of disodium pamoate are commercially available and have distinct molecular weights.





Table 1: General Physicochemical Properties of Pamoic

Acid Disodium

Property	Value	References
Synonyms	Disodium pamoate, Disodium embonate, 4,4'- Methylenebis(3-hydroxy-2- naphthoic acid) disodium salt	[1][2][3]
Appearance	Pale yellow to yellow solid/powder	[4][5]
CAS Number	6640-22-8	
EC Number	229-653-1	
Storage	Desiccate at room temperature	•

Table 2: Quantitative Physicochemical Data for Pamoic

Acid Disodium

Property	Anhydrous Form	Monohydrate Form	References
Molecular Formula	C23H14Na2O6	C23H16Na2O7	
Molecular Weight (g/mol)	432.33	450.34	
Melting Point (°C)	>300	Not specified	
Boiling Point (°C at 760 mmHg)	642.7	Not specified	
Density (g/cm³ at 20°C)	1.55	Not specified	
Vapor Pressure (Pa at 25°C)	0.001	Not specified	·

Table 3: Solubility Profile of Pamoic Acid Disodium

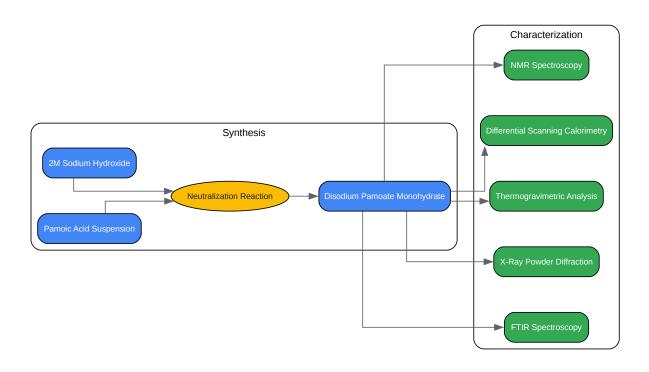


Solvent	Solubility	References
Water	Soluble to 100 mM; 43 g/L at 20°C; ≥18 mg/mL	
DMSO	Soluble to 75 mM; ≥28.6 mg/mL	_
Ethanol	Insoluble	_

Synthesis and Characterization Workflow

The synthesis of disodium pamoate monohydrate is typically achieved through a neutralization reaction between pamoic acid and a sodium base. The subsequent characterization is crucial to confirm the identity, purity, and solid-state properties of the synthesized material.





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Caption: Workflow for the synthesis and characterization of disodium pamoate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **pamoic acid disodium**, as well as the determination of its key physicochemical properties, are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Synthesis of Disodium Pamoate Monohydrate

This protocol describes a laboratory-scale synthesis via a neutralization reaction.



- Materials:
 - Pamoic acid
 - Sodium hydroxide (NaOH) pellets
 - Deionized water
 - Ethanol
- Procedure:
 - Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.
 - Reaction: In a reaction vessel, suspend a known quantity of pamoic acid in deionized water.
 - Slowly add a stoichiometric amount of the 2 M sodium hydroxide solution (2 moles of NaOH for every 1 mole of pamoic acid) to the pamoic acid suspension under constant stirring.
 - Continue stirring until the reaction is complete, which is indicated by the dissolution of the solid pamoic acid and the formation of a clear solution of disodium pamoate.
 - The product can be isolated by precipitation with a suitable anti-solvent like ethanol,
 followed by filtration and drying under vacuum.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.



- Data Acquisition: Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the pamoate anion, such as the carboxylate (COO⁻) and hydroxyl (-OH) groups.

Determination of Melting Point

The melting point is a key indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of pamoic acid disodium is packed into a capillary tube to a height of
 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
 - The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

- Materials:
 - Pamoic acid disodium
 - Deionized water (or buffer of a specific pH)
 - Mechanical shaker or agitator



- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer
- Procedure:
 - An excess amount of pamoic acid disodium is added to a known volume of water in a sealed flask.
 - The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
 - The concentration of the dissolved pamoic acid disodium in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of the molecule at different pH values.

- Apparatus:
 - Potentiometer with a calibrated pH electrode
 - Burette
 - Magnetic stirrer
- Procedure:
 - A known concentration of pamoic acid disodium is dissolved in water or a suitable cosolvent if solubility is an issue.

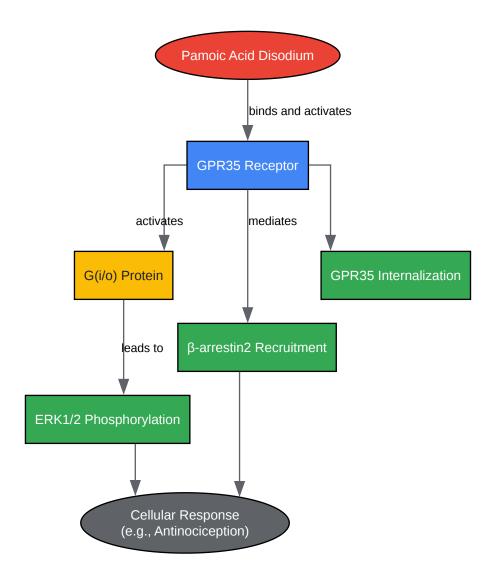


- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value is determined from the inflection point of the titration curve.

Biological Activity and Signaling Pathway

Beyond its role as an excipient, pamoic acid has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35). The activation of GPR35 by pamoic acid initiates a signaling cascade that involves G(i/o) proteins, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β -arrestin2. This biological activity may have therapeutic implications in conditions such as inflammation and pain.





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Caption: GPR35 signaling pathway activated by **pamoic acid disodium**.

Conclusion

Pamoic acid disodium is a versatile pharmaceutical excipient with well-defined physicochemical properties that are advantageous for the formulation of sustained-release drug products. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its effective application in drug development. Furthermore, its recently discovered biological activity as a GPR35 agonist opens new avenues for research into its potential therapeutic uses. The provided data and protocols serve as a valuable resource for scientists and researchers working with this important pharmaceutical compound.



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